![molecular formula C5H13N2O4P B14283244 [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid CAS No. 137659-64-4](/img/structure/B14283244.png)
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid is a chemical compound that features a piperazine ring substituted with a hydroxyl group and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and provide high yields of the desired phosphonic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phosphonic acid group can produce a phosphine oxide.
Aplicaciones Científicas De Investigación
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid: is similar to other piperazine derivatives and phosphonic acids.
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure.
Phosphonic acids: Compounds such as aminophosphonic acids and organometallic phosphonic acids share the phosphonic acid functional group
Uniqueness
This compound is unique due to the combination of the piperazine ring and the phosphonic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
137659-64-4 |
|---|---|
Fórmula molecular |
C5H13N2O4P |
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
(4-hydroxypiperazin-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h8H,1-5H2,(H2,9,10,11) |
Clave InChI |
LKPPHWCSVDVUNM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


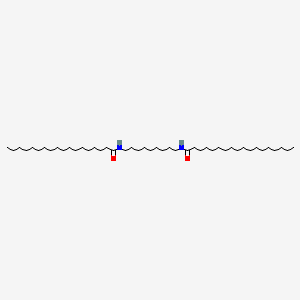
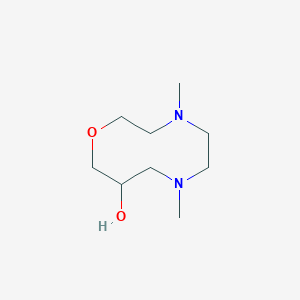
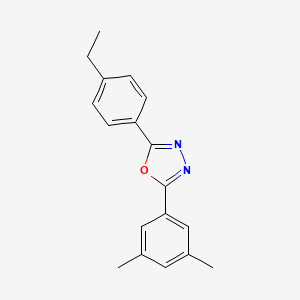
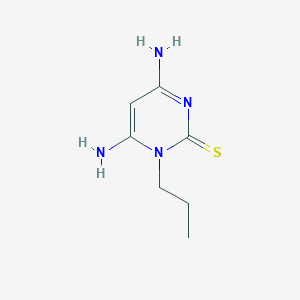
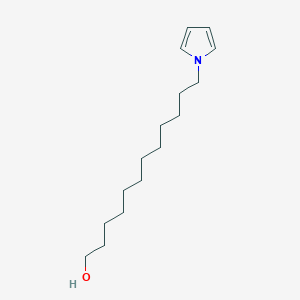
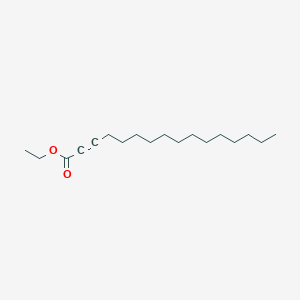
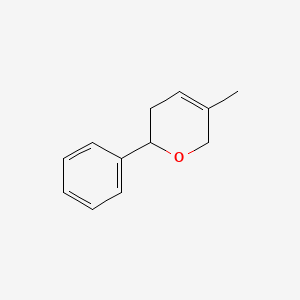
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)



